
Cobre; 3-oxobutirato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Copper;ethyl 3-oxobutanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving enolate chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other copper-containing compounds.
Mecanismo De Acción
Target of Action
Copper;ethyl 3-oxobutanoate, also known as ethyl acetoacetate, primarily targets α-hydrogens flanked by two carbonyl groups . This compound is readily converted into its enolate ion, which can be alkylated by reaction with an alkyl halide .
Mode of Action
The mode of action of Copper;ethyl 3-oxobutanoate involves the formation of an enolate ion, which then undergoes alkylation through an S N 2 reaction with alkyl halides . This process forms a new C-C bond, joining two smaller pieces into one larger molecule .
Biochemical Pathways
The biochemical pathway of Copper;ethyl 3-oxobutanoate involves the formation of 3-oxoglutaric acid from two malonyl-CoA molecules . This 3-oxoglutaric acid subsequently reacts spontaneously with the N-methyl-Δ-pyrrolinium cation to yield 4-(N .
Pharmacokinetics
The compound’s adme properties would likely be influenced by its conversion into an enolate ion and subsequent alkylation .
Result of Action
The result of Copper;ethyl 3-oxobutanoate’s action is the formation of a new C-C bond, effectively joining two smaller molecules into one larger molecule . This process can lead to the synthesis of various complex organic compounds .
Action Environment
The action of Copper;ethyl 3-oxobutanoate is influenced by various environmental factors. For instance, the compound’s boiling temperature, critical temperature, and critical pressure can affect its stability and efficacy . Additionally, the presence of alkyl halides is necessary for the compound’s alkylation reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper;ethyl 3-oxobutanoate can be synthesized through the reaction of copper(II) salts with ethyl 3-oxobutanoate. A common method involves the reaction of copper(II) acetate with ethyl acetoacetate in an organic solvent such as ethanol. The reaction is typically carried out under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
In industrial settings, the production of copper;ethyl 3-oxobutanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Copper;ethyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation-reduction reactions, altering its oxidation state.
Substitution: The ethyl 3-oxobutanoate ligand can be substituted by other ligands in the presence of suitable reagents.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used to oxidize the copper center.
Substitution: Ligands such as ammonia or phosphines can replace the ethyl 3-oxobutanoate ligand under appropriate conditions.
Coordination: The compound can coordinate with ligands like bipyridine or phenanthroline in the presence of a suitable solvent.
Major Products Formed
Oxidation: Oxidized copper species and modified ligands.
Substitution: New coordination compounds with different ligands.
Coordination: Complexes with additional ligands attached to the copper center.
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) acetate: Another copper coordination compound with different ligands.
Copper(II) chloride: A simple copper salt with chloride ligands.
Copper(II) sulfate: A widely used copper compound with sulfate ligands.
Uniqueness
Copper;ethyl 3-oxobutanoate is unique due to the presence of the ethyl 3-oxobutanoate ligand, which imparts specific chemical properties and reactivity. The compound’s ability to participate in enolate chemistry and form stable coordination complexes distinguishes it from other copper compounds.
Propiedades
Número CAS |
14284-06-1 |
|---|---|
Fórmula molecular |
C12H18CuO6 |
Peso molecular |
321.81 g/mol |
Nombre IUPAC |
copper;4-ethoxy-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/2C6H10O3.Cu/c2*1-3-9-6(8)4-5(2)7;/h2*4,7H,3H2,1-2H3;/q;;+2/p-2 |
Clave InChI |
ZIOMCXDUWKRZJH-UHFFFAOYSA-L |
SMILES |
CCOC(=O)CC(=O)C.CCOC(=O)CC(=O)C.[Cu] |
SMILES canónico |
CCOC(=O)C=C(C)[O-].CCOC(=O)C=C(C)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)

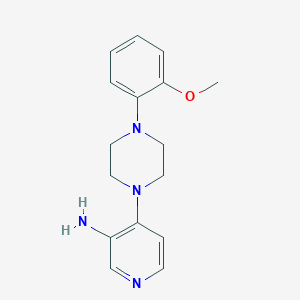
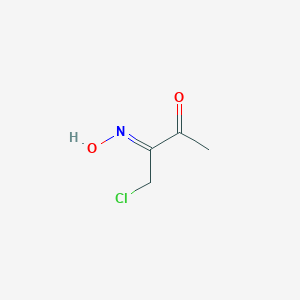
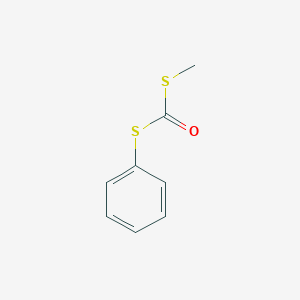
![1-Amino-5-[(7-oxo-7H-benz[de]anthracen-3-yl)amino]anthraquinone](/img/structure/B84259.png)



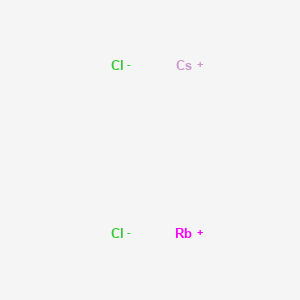
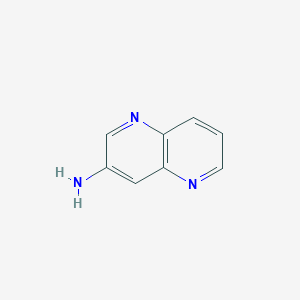

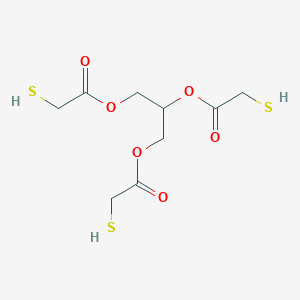
![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)
